

# Introduction: A Molecule of Duality and Versatility

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## Compound of Interest

Compound Name: **N-(2-Methoxyethyl)isopropylamine**

Cat. No.: **B021320**

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**N-(2-Methoxyethyl)isopropylamine** (CAS 104678-18-4) is a secondary amine that has emerged as a significant and versatile building block in modern organic synthesis. Its importance stems not from a single, direct application, but from its utility as a precursor and intermediate in the construction of more complex molecules across diverse industries.<sup>[1][2]</sup> The compound is a colorless, ammonia-like liquid whose molecular architecture is key to its functionality.<sup>[1][3]</sup>

The structure features a central nitrogen atom bonded to both a bulky, lipophilic isopropyl group and a flexible, polar 2-methoxyethyl chain.<sup>[2]</sup> This duality is the cornerstone of its utility; the isopropyl group provides steric influence, while the methoxyethyl moiety can modulate properties like solubility and introduce potential hydrogen bonding sites.<sup>[2]</sup> This unique combination makes it a valuable intermediate for developing new chemical entities with tailored properties in fields such as medicinal chemistry, agrochemistry, and materials science.<sup>[1][2]</sup> The strategic inclusion of these two functional groups is exemplified in the structure of the well-known beta-blocker, metoprolol, underscoring the therapeutic relevance of this molecular scaffold.<sup>[2]</sup>

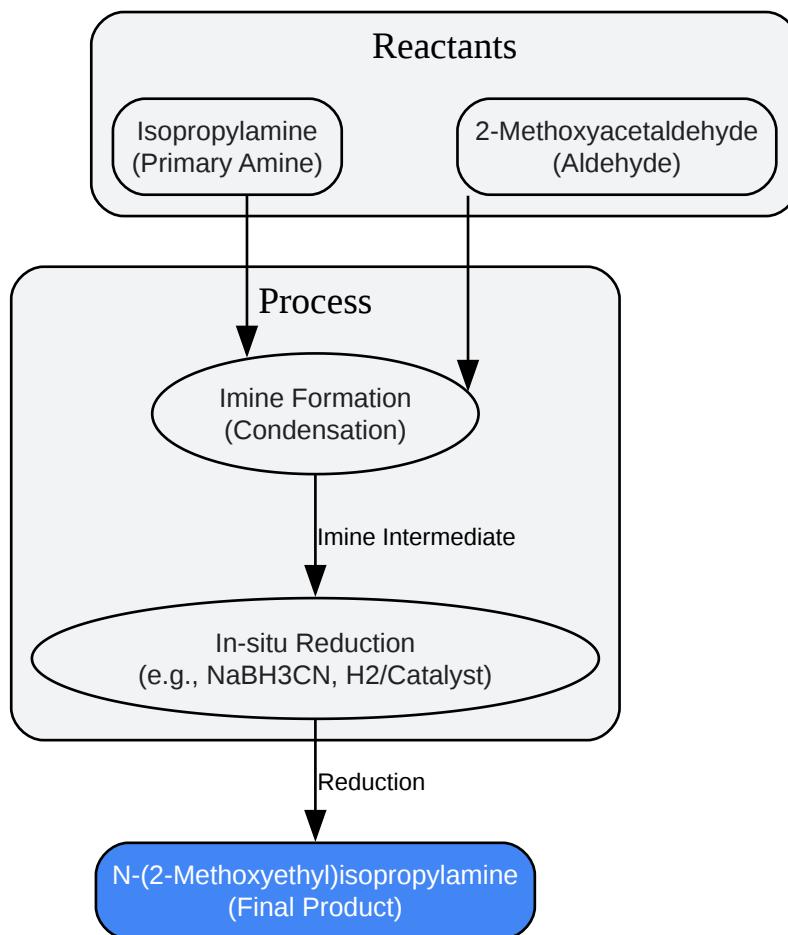
This guide provides a comprehensive technical overview of **N-(2-Methoxyethyl)isopropylamine**, designed for researchers and development scientists. We will delve into its synthesis, analytical validation, key applications, and safe handling protocols, offering field-proven insights into its practical use.

Property	Value	Reference(s)
CAS Number	104678-18-4	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	117.19 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IUPAC Name	N-(2-methoxyethyl)propan-2-amine	<a href="#">[4]</a>
Appearance	Colorless to almost colorless clear liquid	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Boiling Point	122-125 °C	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[7]</a>
Density	~0.82 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Flash Point	40 °C	<a href="#">[1]</a> <a href="#">[7]</a>
Refractive Index	1.4060 - 1.4100	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>

## Part 1: Synthesis—The Reductive Amination Pathway

The synthesis of secondary amines like **N-(2-Methoxyethyl)isopropylamine** requires careful control to prevent over-alkylation, a common issue with methods like direct alkylation of a primary amine with an alkyl halide.[\[2\]](#)[\[8\]](#) The superior and more controlled industrial method is reductive amination. This process involves the reaction of a primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced *in situ* to the desired secondary amine.[\[8\]](#)[\[9\]](#) This approach offers high selectivity and yield.

For **N-(2-Methoxyethyl)isopropylamine**, the logical precursors are isopropylamine and 2-methoxyacetaldehyde.[\[7\]](#) The reaction proceeds by forming the N-isopropyl-2-methoxyethanimine, which is then immediately reduced.



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Caption: Reductive Amination Workflow for Synthesis.

## Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a laboratory-scale synthesis. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH<sub>3</sub>CN) or sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) are preferred as they are mild enough not to reduce the starting aldehyde but are effective at reducing the formed imine.<sup>[8]</sup>

Materials:

- Isopropylamine (CAS 75-31-0)<sup>[10]</sup>

- 2-Methoxyacetaldehyde (CAS 10312-83-1)[\[7\]](#)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, addition funnel, nitrogen inlet.

Procedure:

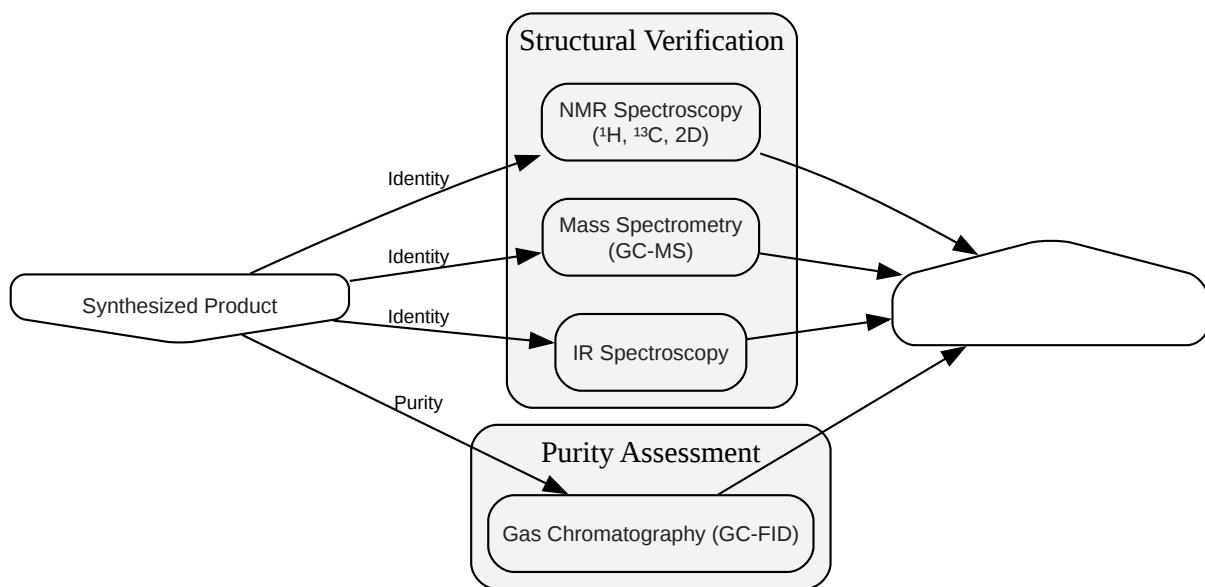
- Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add isopropylamine (1.0 eq) and anhydrous DCM (100 mL). Cool the solution to 0 °C in an ice bath.
- Aldehyde Addition: Slowly add 2-methoxyacetaldehyde (1.0 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Stir for an additional hour at this temperature to facilitate imine formation.
- Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
- Workup: Carefully quench the reaction by the slow addition of saturated  $\text{NaHCO}_3$  solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
- Washing & Drying: Wash the combined organic phase sequentially with saturated  $\text{NaHCO}_3$  solution and brine. Dry the organic layer over anhydrous  $\text{MgSO}_4$ .

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil by fractional distillation under atmospheric pressure, collecting the fraction boiling at 122-125 °C.

Causality: The use of anhydrous solvent is crucial to favor imine formation, as the reaction is a condensation that produces water.<sup>[11]</sup> The stoichiometry is controlled to minimize side reactions, and the slow addition of the aldehyde at low temperature manages the exothermic nature of the initial condensation.

## Part 2: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized **N-(2-Methoxyethyl)isopropylamine**. A combination of spectroscopic and chromatographic methods provides a complete profile of the compound.<sup>[2]</sup>



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Caption: Analytical Workflow for Quality Control.

## Expected Analytical Data

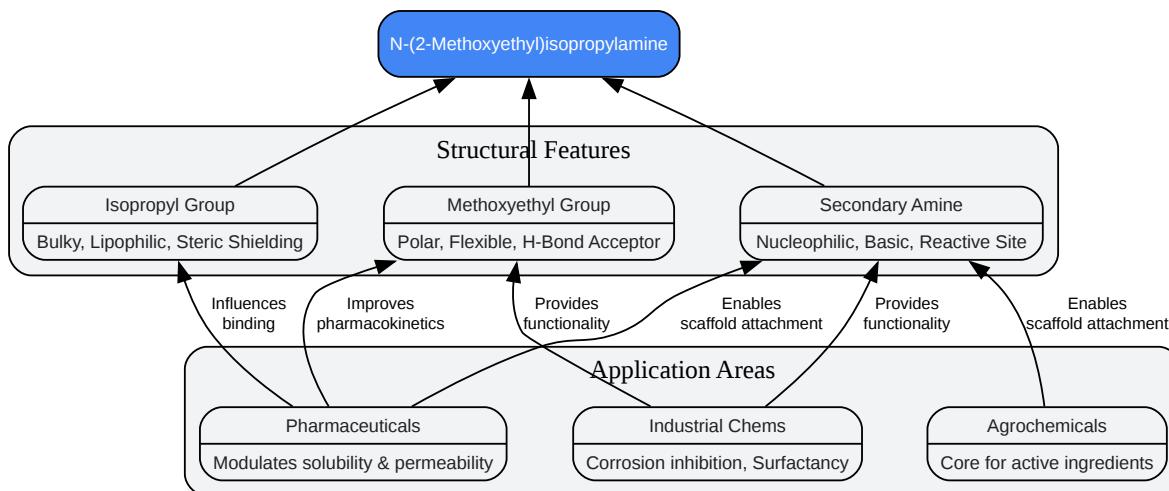
The following data are characteristic of **N-(2-Methoxyethyl)isopropylamine** and serve as a benchmark for quality control.

Technique	Expected Result / Key Features	Reference(s)
<sup>1</sup> H NMR	Signals corresponding to isopropyl CH and CH <sub>3</sub> groups, methoxy CH <sub>3</sub> group, and two methylene (-CH <sub>2</sub> -) groups. Connectivity confirmed by splitting patterns.	[2][12]
<sup>13</sup> C NMR	Distinct signals for all 6 carbon atoms in their unique chemical environments.	[2][13]
IR Spectroscopy	Characteristic absorptions for N-H stretching (secondary amine), C-H stretching (alkane), and C-O-C stretching (ether).	[2][4]
Mass Spec. (GC-MS)	Molecular ion (M <sup>+</sup> ) peak at m/z = 117. Characteristic fragmentation pattern.	[4]
GC Purity	A single major peak indicating >98.0% purity.	[5][6]

**Self-Validation:** The convergence of data from these orthogonal techniques provides a high degree of confidence in the final product's identity and quality. For instance, the molecular weight confirmed by MS must match the structure elucidated by NMR, which in turn must contain the functional groups identified by IR.[14] Any significant deviation warrants further investigation into potential impurities or structural isomers.

## Part 3: Applications and Mechanistic Insight

The utility of **N-(2-Methoxyethyl)isopropylamine** is directly linked to its hybrid structure, making it a valuable synthon in several key areas.



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Caption: Relationship between Structure and Applications.

- **Pharmaceutical Intermediate:** The methoxyethyl group is a well-known tool in medicinal chemistry for modulating a molecule's physicochemical properties to improve its pharmacokinetic profile (e.g., solubility, membrane permeability).<sup>[2]</sup> The nucleophilic secondary amine allows for the easy incorporation of the **N-(2-methoxyethyl)isopropyl** moiety onto larger molecular scaffolds during drug discovery and development.<sup>[2]</sup>
- **Agrochemical Synthesis:** In the agrochemical industry, it serves as an intermediate for creating new pesticides and herbicides.<sup>[1]</sup> The amine handle is a convenient point for chemical elaboration to build the final active ingredient.
- **Industrial Applications:** In non-pharmaceutical roles, its properties are leveraged more directly.

- Corrosion Inhibitor: In metalworking fluids, the amine can adsorb onto metal surfaces, forming a protective layer that prevents corrosion.[1]
- Solvent and Surfactant: Its dual polarity makes it an effective solvent and surfactant in various industrial and household product formulations.[1]

## Part 4: Safety, Handling, and Storage

**N-(2-Methoxyethyl)isopropylamine** is a hazardous chemical that requires strict safety protocols. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[4][6]

GHS Pictograms	Hazard Class & Statement
	Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[4]
	Skin Corrosion (Category 1B): H314 - Causes severe skin burns and eye damage.[4]
	Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4]

### Handling and Storage Protocol:

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical equipment.[6]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[6]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][15] Keep in a locked area.[6] It should be stored under an inert atmosphere as it may be air-sensitive.[5][15]
- Spills: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.

- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**N-(2-Methoxyethyl)isopropylamine** is a quintessential example of a molecular building block whose value is defined by its structural versatility. Its unique combination of lipophilic and polar characteristics, centered around a reactive amine, provides chemists with a powerful tool for synthesis. A thorough understanding of its primary synthesis via reductive amination, coupled with a robust analytical framework for quality control, is crucial for its effective use. For researchers in drug discovery, agrochemicals, and industrial chemistry, **N-(2-Methoxyethyl)isopropylamine** offers a reliable and adaptable intermediate for the creation of novel and functional molecules. Adherence to stringent safety protocols is mandatory to ensure its responsible and effective application in the laboratory and beyond.

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